Amopyroquine

説明

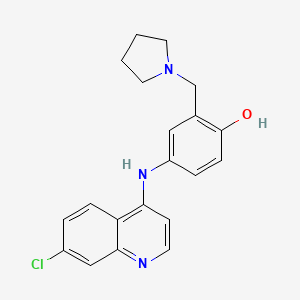

Structure

3D Structure

特性

IUPAC Name |

4-[(7-chloroquinolin-4-yl)amino]-2-(pyrrolidin-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O/c21-15-3-5-17-18(7-8-22-19(17)12-15)23-16-4-6-20(25)14(11-16)13-24-9-1-2-10-24/h3-8,11-12,25H,1-2,9-10,13H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWCUCSDUMVJKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10350-81-9 (di-hydrochloride) | |

| Record name | Amopyroquine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50203544 | |

| Record name | Amopyroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-81-2 | |

| Record name | Amopyroquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amopyroquine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amopyroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMOPYROQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV6L22Y9QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Therapeutic Trajectory of Amopyroquine

Evolution of 4-Aminoquinoline (B48711) Antimalarials and Amopyroquine's Position

The journey of 4-aminoquinoline antimalarials began with the natural alkaloid quinine (B1679958), isolated from cinchona bark in 1820, which became a standard treatment for malaria. mmv.org The quest for synthetic alternatives led German scientists to develop chloroquine (B1663885) (initially named Resochin) in 1934, a 4-aminoquinoline that proved to be highly effective and less toxic than earlier synthetic compounds. mmv.orgastmh.org Following World War II, chloroquine became the cornerstone of global malaria treatment and eradication efforts due to its high efficacy, affordability, and simple synthesis. mmv.orgnih.govtheworld.org

This success spurred the development of other 4-aminoquinoline derivatives, including amodiaquine (B18356) and this compound. taylorandfrancis.comnih.gov this compound, a Mannich base derivative of 4-aminoquinolines, is structurally and functionally related to both chloroquine and amodiaquine. youtube.com Synthesized as early as the 1960s, this compound was one of several 4-aminoquinolines developed, but it did not achieve widespread use initially. nih.gov The high efficacy and low cost of chloroquine meant that other compounds in the same class, including this compound, were often not considered significant improvements and thus remained largely on the sidelines of clinical practice. nih.gov

The basic 4-aminoquinoline structure was seen as crucial for antimalarial activity, with research focusing on modifications to the side chain to enhance efficacy and overcome potential resistance. youtube.comesr.ie this compound fits within this paradigm as an analogue developed through the chemical exploration of the 4-aminoquinoline scaffold.

Re-evaluation and Reintroduction of this compound in Contemporary Chemotherapy

The therapeutic landscape for malaria began to shift dramatically with the emergence and spread of chloroquine-resistant Plasmodium falciparum. nih.gov Resistance was first identified in the late 1950s and became a significant global health crisis, rendering the primary first-line treatment ineffective in many endemic regions. mmv.orgtaylorandfrancis.comesr.ie This widespread resistance necessitated a re-evaluation of existing and lesser-used antimalarial compounds. nih.gov

This compound garnered renewed interest because it demonstrated efficacy against chloroquine-resistant strains of P. falciparum. nih.gov This crucial characteristic led to its reintroduction in some areas, particularly in Central Africa, for the treatment of malaria. nih.gov Studies showed that the structural differences between this compound and chloroquine, particularly in the side chain, likely account for its retained activity against resistant parasites. nih.gov Research indicated that while chloroquine-resistant parasites exhibit a reduced capacity to bind to chloroquine, their ability to bind to amodiaquine (a close analogue of this compound) is not similarly affected. nih.gov

This renewed focus has led to further research into the structure-activity relationships of this compound and its analogues. Scientists have synthesized new derivatives by modifying its structure to enhance potency against both sensitive and resistant malaria strains. researchgate.net These studies aim to develop compounds that can effectively inhibit the parasite's heme detoxification pathway, a primary target for 4-aminoquinolines, while evading the resistance mechanisms that affect chloroquine. nih.gov The development of novel analogues, such as those with acetylenic bonds or "reversed chloroquine" structures, represents a modern strategy to leverage the proven 4-aminoquinoline scaffold to combat multidrug-resistant malaria. nih.govescholarship.org

Interactive Data Tables

Table 1: Key Milestones in the Development of 4-Aminoquinoline Antimalarials

| Year | Event | Significance | Reference |

| 1820 | Quinine is isolated from cinchona bark. | Establishes the first effective treatment for malaria and the basis for future synthetic drugs. | mmv.org |

| 1934 | Chloroquine is first synthesized. | Marks the creation of a highly effective and well-tolerated synthetic 4-aminoquinoline antimalarial. | mmv.orgesr.ie |

| 1945 | Chloroquine is introduced for widespread clinical use. | Becomes the leading drug for malaria prophylaxis and treatment globally. | mmv.org |

| 1950s | Synthetic 4-aminoquinoline drugs are developed. | Amodiaquine and other analogues are created, expanding the class of drugs. | taylorandfrancis.com |

| 1957 | First case of chloroquine resistance is reported. | The beginning of a major challenge in malaria chemotherapy. | mmv.org |

| 1960s | This compound is synthesized. | The compound is developed but not widely used due to the prevalence of chloroquine. | nih.gov |

| 1970s-1980s | Chloroquine resistance spreads globally. | The declining efficacy of chloroquine prompts the search for alternatives. | esr.ie |

| Post-1980s | This compound is re-evaluated and reintroduced. | Found to be effective against chloroquine-resistant strains, leading to its use in some regions. | nih.gov |

Table 2: Comparative In Vitro Efficacy of 4-Aminoquinolines

The following table presents the 50% inhibitory concentration (IC₅₀) values, which indicate the concentration of a drug required to inhibit the in vitro growth of the parasite by 50%. Lower values indicate higher potency.

| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |

| Chloroquine | Chloroquine-Susceptible | ~36.5 | nih.gov |

| Chloroquine | Chloroquine-Resistant (Dd2) | 100 - 150 | nih.gov |

| Amodiaquine | Chloroquine-Susceptible | Not specified | |

| Amodiaquine | Chloroquine-Resistant | Minimally affected activity | nih.gov |

| This compound | Chloroquine-Susceptible | Not specified | |

| This compound | Chloroquine-Resistant | Retained significant activity | nih.gov |

Synthetic Methodologies and Derivatization Strategies for Amopyroquine

Established Synthetic Routes to Amopyroquine

The synthesis of this compound is closely related to that of its structural analog, amodiaquine (B18356). A common and established method for synthesizing the 4-aminoquinoline (B48711) core is the reaction of 4,7-dichloroquinoline (B193633) with the appropriate side chain. 4,7-dichloroquinoline itself is a crucial intermediate, and its synthesis has been a subject of study. wikipedia.orgchemicalbook.com

One of the primary synthetic routes to this compound involves a Mannich-type reaction. This reaction is a cornerstone in the formation of carbon-carbon bonds and the introduction of aminoalkyl groups. nih.govlibretexts.orgnih.govyoutube.comyoutube.com In the context of this compound synthesis, this typically involves the condensation of a substituted phenol (B47542) (like 4-aminophenol), formaldehyde, and a secondary amine (in this case, pyrrolidine) to form the characteristic side chain, which is then coupled with the 7-chloroquinoline (B30040) nucleus. allstudiesjournal.com

Another documented synthetic approach for the quinoline (B57606) system, which can be adapted for this compound, starts from more basic building blocks. This route involves the combination of acrylic acid and 3-chlorobenzenamine to construct the 7-chloro-2,3-dihydroquinolin-4(1H)-one intermediate. allstudiesjournal.com This intermediate can then undergo further functional group interconversions and subsequent reaction with the pyrrolidine-containing side chain to yield the final this compound molecule. allstudiesjournal.com

A key precursor for many 4-aminoquinoline syntheses is 4,7-dichloroquinoline. Its preparation can be achieved through several methods, including the chlorination of 7-chloro-4-hydroxyquinoline (B73993) using reagents like phosphorus oxychloride. chemicalbook.comgoogle.com The 7-chloro-4-hydroxyquinoline can be synthesized via methods like the Gould-Jacobs reaction. wikipedia.org

Development of this compound Analogues for Improved Efficacy and Safety

The development of this compound analogues has been a major focus of research, primarily aimed at enhancing its therapeutic properties and mitigating potential toxic side effects associated with the 4-aminoquinoline class.

Modification of Side Chains and Ring Systems

A significant strategy in the derivatization of this compound involves the modification of its side chains and ring systems. One of the key areas of modification has been the 4'-hydroxyl group of the aniline (B41778) ring. This is to prevent the in vivo oxidation to a reactive quinoneimine metabolite, which is believed to be responsible for the toxicity of the parent compound, amodiaquine. nih.govresearchgate.net

To this end, researchers have successfully replaced the 4'-hydroxyl group with various other functionalities. These include amino groups, as well as a range of hydrophobic alkyl, aryl, and heteroaryl substituents. nih.govnih.gov The introduction of these groups not only blocks the metabolic oxidation site but also influences the lipophilicity and electronic properties of the molecule, which can impact its activity. researchgate.net For instance, a study involving the synthesis of 33 analogues with hydrophobic groups at the 4'-position found that alkyl analogues were generally more potent than their aryl or heteroaryl counterparts. nih.gov

The basic side chain of this compound has also been a target for modification. The pyrrolidine (B122466) ring, which differentiates this compound from amodiaquine (which has a diethylamino group), can be altered. Studies on related amodiaquine analogues have explored the impact of modifying this basic side chain on the compound's activity. nih.govnih.gov These modifications can influence the drug's accumulation in the target parasite and its interaction with its molecular target. nih.govcapes.gov.br

Furthermore, hybridization of the 4-aminoquinoline scaffold with other pharmacophores, such as pyrimidines, has been explored as a strategy to develop new analogues with potentially synergistic or enhanced activity. nih.govnih.gov

Stereoselective Synthesis of this compound Derivatives

Novel Chemical Transformations in this compound Synthesis

A key novel chemical transformation that has been instrumental in the synthesis of this compound analogues is the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.netacs.org This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, particularly for creating biaryl structures. nih.govresearchgate.netbeilstein-journals.orgnih.govresearchgate.net

In the synthesis of this compound analogues, the Suzuki-Miyaura reaction has been employed to introduce a variety of aryl and heteroaryl substituents at the 4'-position of the aniline ring, replacing the hydroxyl group. nih.govresearchgate.net This has allowed for the creation of a diverse library of compounds with modified properties. The reaction typically involves the coupling of an aryl boronic acid or ester with an aryl halide or triflate in the presence of a palladium catalyst and a base. The use of microwave-assisted Suzuki-Miyaura coupling has also been shown to be an efficient method for this transformation. nih.gov

The application of such modern synthetic methods allows for a more modular and efficient approach to the synthesis of this compound analogues, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.

Molecular and Cellular Mechanisms of Amopyroquine Antimalarial Action

Interference with Parasite Heme Detoxification Pathways

The cornerstone of amopyroquine's mechanism is its interference with the parasite's critical heme detoxification process. allstudiesjournal.com After digesting hemoglobin within its food vacuole, the parasite is confronted with a surge of toxic heme. nih.gov To protect itself, the parasite polymerizes the heme into an inert, insoluble crystal called hemozoin, also known as malaria pigment. nih.govnih.gov The formation of hemozoin is an essential detoxification strategy for the parasite's survival. nih.gov Quinoline-based drugs, including this compound, disrupt this polymerization, leading to an accumulation of toxic heme that ultimately kills the parasite. allstudiesjournal.comdrugbank.com

This compound's primary molecular action is the inhibition of hemozoin formation. nih.gov Hemozoin is structurally and chemically identical to the synthetic crystal β-hematin, and assays inhibiting β-hematin formation are standard for evaluating the activity of quinoline (B57606) antimalarials. nih.govnih.gov These drugs are thought to cap the growing hemozoin crystal, preventing further polymerization of heme units. researchgate.netcapes.gov.br This leads to a buildup of free, soluble heme within the digestive vacuole. drugbank.comresearchgate.net

Research into this compound analogues has provided insight into this mechanism. Studies on new derivatives where the 4'-hydroxy group of amodiaquine (B18356) and this compound was replaced found that these compounds retained the ability to inhibit β-hematin formation in vitro. nih.gov This suggests that the core 4-aminoquinoline (B48711) structure is crucial for this activity. The resulting accumulation of unpolymerized heme is highly toxic to the parasite, as it can destabilize and lyse membranes and inhibit the activity of various enzymes. memoireonline.comresearchgate.net

Table 1: Antimalarial Activity and β-Hematin Inhibition of this compound Analogues This table presents data on newly synthesized this compound analogues, highlighting their efficacy against different Plasmodium falciparum strains and their ability to inhibit the formation of β-hematin. Data is sourced from a study by Păunescu et al., 2009.

| Compound (4'-substituent) | IC₅₀ (nM) vs. P. falciparum (CQ-sensitive) | IC₅₀ (nM) vs. P. falciparum (CQ-resistant) | β-Hematin Formation Inhibition (IC₅₀) |

| 4'-Methyl Analogue | 7-200 | 7-200 | Assessed |

| Aryl Analogues | Generally less efficient | Generally less efficient | Assessed |

| Alkyl Analogues | More efficient than aryl | More efficient than aryl | Assessed |

| Note: The source provides a range for IC₅₀ values and confirms that β-hematin inhibition was assessed, though specific IC₅₀ values for inhibition are not detailed in the abstract. nih.gov |

A key feature enabling this compound's action is its accumulation to high concentrations within the parasite's digestive vacuole. researchgate.net The digestive vacuole is an acidic organelle, with a pH estimated to be between 4.5 and 5.6. memoireonline.comnih.govresearchgate.net this compound, as a weak base, becomes protonated in this acidic environment. researchgate.net This protonation traps the drug inside the vacuole, allowing it to reach concentrations several hundred-fold higher than in the surrounding plasma. researchgate.net This "ion trapping" mechanism concentrates the drug at its site of action, which is crucial for its efficacy in inhibiting hemozoin formation. researchgate.netnih.gov The accumulation of quinoline drugs like chloroquine (B1663885) to millimolar levels within the digestive vacuole has been well-documented. researchgate.netnih.gov

Bioinorganic Mechanisms and Interactions with Ferriprotoporphyrin IX

The interaction between this compound and ferriprotoporphyrin IX (FP-IX), the chemical term for heme, is central to its antimalarial activity. memoireonline.com Once concentrated in the digestive vacuole, this compound binds directly to FP-IX. drugbank.com This interaction is believed to occur through the formation of a complex that prevents the FP-IX molecules from being incorporated into the growing hemozoin crystal. drugbank.comnih.gov

Spectroscopic studies on related quinolines like chloroquine have shown evidence for the formation of a hydrogen bond between a propionate (B1217596) group of the heme molecule and the tertiary amino nitrogen in the drug's side chain. nih.gov This drug-heme complex is not only incapable of polymerization but is itself a toxic entity that can enhance the membrane-disrupting effects of free heme. drugbank.comresearchgate.net The binding of the drug to FP-IX is a critical step that precedes the inhibition of heme polymerization and the subsequent cascade of toxic effects that lead to parasite death. memoireonline.comnih.gov The interaction can be followed spectrophotometrically by observing changes in the Soret band of FP-IX upon addition of the drug. mdpi.com

Cellular and Subcellular Targets of this compound

The primary subcellular target of this compound is unequivocally the parasite's digestive vacuole. researchgate.netnih.gov This organelle is the hub of the processes that this compound disrupts. It is the site of hemoglobin digestion, the release of toxic heme, and the subsequent detoxification into hemozoin—the very process that this compound inhibits. nih.govbiorxiv.org

Within the digestive vacuole, the specific molecular targets are:

Ferriprotoporphyrin IX (Heme): this compound binds to heme, preventing its detoxification. drugbank.commemoireonline.com

The Growing Hemozoin Crystal: The drug-heme complex or the drug itself may adsorb to the surface of the growing hemozoin crystal, physically blocking the addition of new heme units. researchgate.netnih.govcapes.gov.br

By targeting these components within the digestive vacuole, this compound triggers a cascade of events including the buildup of toxic heme, increased oxidative stress, and membrane damage, which collectively result in the death of the parasite. researchgate.netresearchgate.net Therefore, while the drug interacts with specific molecules, its efficacy is defined by its action on the functions of a specific subcellular compartment. springernature.com

Pharmacokinetic Profile of Amopyroquine in Biological Systems

Absorption and Systemic Distribution Dynamics

Following intramuscular administration, amopyroquine is rapidly absorbed into the system. nih.govnih.gov Studies in healthy volunteers have noted a swift absorption phase of approximately 15 minutes. nih.govnih.gov Once in circulation, the predominant form of the drug found in both plasma and whole blood is unchanged, nonmetabolized this compound. nih.govnih.gov

This compound demonstrates a wide distribution throughout the body, as indicated by its large apparent volume of distribution (V/F), which has been measured at 238 ± 75 liters/kg. nih.govnih.gov This extensive distribution suggests the compound does not remain confined to the bloodstream and likely accumulates in various tissues. Research on other 4-aminoquinolines, such as N-tert-butyl isoquine (B1199177) (NTBI), has shown substantial association with blood cells, a characteristic that may also be relevant to this compound's distribution dynamics. nih.gov

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Population |

|---|---|---|

| Absorption Phase (intramuscular) | 15 minutes | Healthy Volunteers |

| Apparent Volume of Distribution (V/F) | 238 ± 75 L/kg | Healthy Volunteers |

| Systemic Clearance (CL/F) | 2,063 ± 1,159 ml/min | Healthy Volunteers |

| Terminal Elimination Half-Life | 129.6 ± 92.5 hours | Healthy Volunteers |

Data sourced from studies in healthy volunteers following a single intramuscular dose. nih.govnih.gov

Biotransformation and Metabolic Stability of this compound

Biotransformation, or metabolism, is the process by which the body chemically modifies a drug. nih.gov The metabolic stability of a compound refers to its susceptibility to this process. nih.gov this compound displays considerable metabolic stability, with the parent drug, rather than its metabolites, being responsible for its antimalarial activity. nih.govnih.gov Studies have confirmed that unchanged this compound is the major form of the drug present in the blood, with only very low concentrations of its metabolites detected. nih.govnih.gov

Research has identified a primary amine derivative as a metabolite of this compound. nih.govnih.gov However, this metabolite is found at very low levels in plasma and whole blood. nih.govnih.gov Another study detected two metabolites in the blood, both of which exhibited significantly lower in-vitro activity against Plasmodium falciparum compared to the parent this compound compound. nih.gov The minimal presence and low activity of these metabolites underscore that the pharmacological effect is primarily driven by the unmetabolized drug. nih.gov

The metabolism of this compound can be better understood when compared to other 4-aminoquinolines, such as amodiaquine (B18356). Amodiaquine undergoes rapid and extensive metabolism in the liver, primarily through N-dealkylation, to form its main active metabolite, N-desethyl-amodiaquine (DEAQ). pharmgkb.org This contrasts sharply with this compound, where the parent drug itself is the primary active agent. nih.govnih.gov

This metabolic pathway of N-dealkylation is common among other 4-aminoquinolines as well. For instance, the experimental drug isoquine is metabolized to des-ethyl isoquine, with the metabolite's exposure being significantly higher than the parent drug. nih.gov Efforts in drug design have focused on modifying the 4-aminoquinoline (B48711) structure to block these metabolic pathways. Replacing the N-ethyl group with an N-tert-butyl substituent, for example, has been shown to substantially reduce N-dealkylation. nih.gov

Elimination and Excretion Pathways

Drug elimination is the process of removing a drug from the body, occurring through both metabolism and excretion. nih.gov The primary organs responsible for excreting water-soluble substances are the kidneys. msdmanuals.com

For this compound, the plasma concentration declines following a tri-exponential model, with a long terminal elimination half-life of 129.6 ± 92.5 hours. nih.govnih.gov This long half-life indicates that the drug is cleared from the body slowly. The systemic clearance has been measured at 2,063 ± 1,159 ml/min. nih.govnih.gov

Antimalarial Efficacy and Pharmacodynamics of Amopyroquine

In Vitro Efficacy Against Plasmodium falciparum Strains

The in vitro activity of amopyroquine has been extensively tested against both laboratory-adapted strains and clinical isolates of Plasmodium falciparum, the most virulent human malaria parasite. These studies are crucial for determining the compound's intrinsic antimalarial potency and its potential utility in areas with varying levels of drug resistance.

This compound demonstrates potent activity against P. falciparum isolates that are sensitive to chloroquine (B1663885) (CQ). In a comparative study, the 50% inhibitory concentration (IC50) for a chloroquine-susceptible clone was 36.5 nM. nih.govncats.io When tested against a panel of 24 chloroquine-susceptible clinical isolates from Africa, this compound showed a geometric mean IC50 value of 16.1 nM, underscoring its high efficacy against these parasite forms. nih.govncats.io The 4-aminoquinoline (B48711) scaffold is recognized for its high efficacy against non-resistant Plasmodium parasites. researchgate.net

A critical aspect of this compound's evaluation is its effectiveness against chloroquine-resistant (CQ-R) P. falciparum. Research shows that while this compound generally retains activity, there is evidence of cross-resistance with chloroquine.

A chloroquine-resistant clone (with a CQ IC50 of 1,630 nM) was found to be 3.7 times less susceptible to this compound compared to its chloroquine-sensitive counterpart. nih.govncats.io Similarly, when tested against 38 chloroquine-resistant African field isolates, the geometric mean IC50 for this compound was 18.9 nM, slightly higher than the 16.1 nM observed for sensitive isolates. nih.govncats.io A significant positive correlation (r = 0.371) has been established between the IC50 values of chloroquine and this compound, which indicates a degree of in vitro cross-resistance. nih.gov Despite this, this compound was found to be effective against chloroquine-resistant strains of P. falciparum in Central Africa. ncats.io Synthesized analogues of this compound have also shown activity against both CQ-sensitive and CQ-resistant strains, with IC50 values ranging from 7 to 200 nM. nih.gov

**Table 1: In Vitro Efficacy of this compound against *P. falciparum***

| Strain Type | Number of Isolates/Clones | Geometric Mean IC50 (nM) |

|---|---|---|

| Chloroquine-Susceptible (Clone) | 1 | 36.5 nih.govncats.io |

| Chloroquine-Susceptible (Field Isolates) | 24 | 16.1 nih.govncats.io |

| Chloroquine-Resistant (Clone) | 1 | 135.1* |

| Chloroquine-Resistant (Field Isolates) | 38 | 18.9 nih.govncats.io |

\Calculated based on the reported 3.7-fold lower susceptibility compared to the sensitive clone.* nih.govncats.io

In Vivo Antimalarial Activity in Preclinical Models

Preclinical in vivo assessments, typically using murine malaria models like Plasmodium berghei, are essential for evaluating a drug's efficacy within a biological system. scientificarchives.com The standard assay for this purpose is the Peters' 4-day suppressive test, which measures the reduction in parasitemia following treatment. nih.govresearchgate.netnih.gov This test is used to determine key efficacy parameters such as the 50% and 90% effective doses (ED50 and ED90). mmv.org

In a study in Gabon involving human patients with P. falciparum malaria, an intramuscular regimen of this compound resulted in parasite clearance in 94% of patients by the seventh day. nih.gov Further research on this compound analogues has identified compounds with promising in vivo antimalarial activity. nih.gov Studies on amodiaquine (B18356), a structurally similar compound, have shown it can reduce weight loss in mice infected with P. berghei. nih.gov

Pharmacodynamic Relationships and Efficacy Determinants

The pharmacodynamics of this compound, which describes the relationship between drug concentration and its effect, is governed by its mechanism of action and the parasite's susceptibility. This compound is a blood schizonticide that acts on the erythrocytic stage of the parasite. allstudiesjournal.com Its mechanism is believed to be similar to that of other quinoline-containing drugs like chloroquine, which accumulate in the parasite's acidic food vacuole. allstudiesjournal.comnih.gov There, they are thought to inhibit the polymerization of toxic heme, a byproduct of hemoglobin digestion, leading to parasite death. allstudiesjournal.comnih.gov Other proposed mechanisms include the suppression of DNA and RNA synthesis. allstudiesjournal.comresearchgate.net

The efficacy of this compound can be influenced by parasite resistance mechanisms. The development of resistance to quinoline (B57606) antimalarials is complex and can involve multiple genes. oup.com Mutations in the P. falciparum chloroquine resistance transporter (pfcrt) gene are a primary determinant of chloroquine resistance. nih.gov There is a documented correlation between the in vitro susceptibilities to chloroquine and this compound. nih.gov However, one clinical study found no direct relationship between the in vitro IC50 values and the in vivo efficacy of this compound, suggesting that other factors, such as the host's immune response and the drug's pharmacokinetic properties, play a significant role in therapeutic outcomes. nih.gov The pharmacokinetic properties of antimalarial drugs can be altered in patients with malaria compared to healthy individuals, which can affect efficacy. nih.gov

Amopyroquine Drug Resistance: Mechanisms and Mitigation Strategies

Characterization of Plasmodial Resistance to Amopyroquine

This compound, a 4-aminoquinoline (B48711) antimalarial compound, was developed as an analog of amodiaquine (B18356). A primary motivation for its development was to create a compound less susceptible to the resistance mechanisms that had compromised the efficacy of chloroquine (B1663885) and, to some extent, amodiaquine. Resistance to this compound is characterized by a reduced sensitivity of Plasmodium falciparum strains, particularly those already exhibiting resistance to other 4-aminoquinolines.

The in vivo metabolic conversion of amodiaquine to its less lipid-soluble metabolite, desethylamodiaquine (B193632), is considered a contributing factor to therapeutic failures. nih.gov this compound was identified as a compound with a lipid solubility similar to amodiaquine but designed to be less susceptible to this in vivo side-chain modification. nih.gov Studies have shown that this compound retains a higher level of antimalarial activity compared to desethylamodiaquine against various African isolates and clones of P. falciparum. nih.govnih.gov A key feature of this compound's resistance profile is that it is not subject to the verapamil-sensitive resistance mechanism, a hallmark of high-level chloroquine resistance, indicating a distinct interaction with the parasite's resistance machinery. nih.gov

Cross-Resistance Patterns with Chloroquine and Other Antimalarials

Due to its structural similarity to other 4-aminoquinolines, this compound exhibits some degree of cross-resistance with chloroquine and amodiaquine. nih.govresearchgate.net The primary mechanism underlying this phenomenon is linked to mutations in the Plasmodium falciparum chloroquine resistance transporter (pfcrt) gene, which confers resistance to chloroquine and amodiaquine. researchgate.netnih.govnih.gov Strains of P. falciparum that are resistant to chloroquine often show reduced susceptibility to amodiaquine and, by extension, to this compound.

However, a crucial finding is that this compound demonstrates significantly reduced cross-resistance patterns when compared to its parent compound, amodiaquine. nih.gov Research has shown a strong association between the pfcrt K76T mutation and resistance to both chloroquine and amodiaquine. researchgate.net While this compound is affected by this shared resistance pathway, its chemical structure appears to partially overcome the resistance mechanism. For instance, studies on AQ-13, another chloroquine derivative, found a strong cross-resistance with amodiaquine in multidrug-resistant Cambodian isolates, highlighting the shared challenges for this drug class. nih.govmmv.org this compound was specifically designed to circumvent some of these resistance pathways, making it more effective than desethylamodiaquine against resistant parasite strains. nih.gov

Table 1: Cross-Resistance Profile of this compound and Related 4-Aminoquinolines

| Compound | Relationship to Chloroquine Resistance | Key Findings | Citations |

| Chloroquine (CQ) | Baseline for 4-aminoquinoline resistance. | Resistance is widespread and primarily mediated by mutations in the pfcrt gene. nih.govcdc.gov | nih.govcdc.gov |

| Amodiaquine (AQ) | Shows significant cross-resistance with CQ. | Resistance is strongly associated with the pfcrt K76T mutation and other haplotypes. nih.govresearchgate.net | nih.govresearchgate.net |

| This compound | Exhibits reduced cross-resistance compared to AQ. | Designed to be less affected by the primary resistance mechanisms and is not subject to verapamil-sensitive resistance. nih.gov | nih.gov |

| Desethylamodiaquine | Active metabolite of AQ. | Less active than this compound against resistant strains; its formation contributes to AQ therapeutic failures. nih.gov | nih.gov |

| AQ-13 | A CQ derivative in development. | Shows strong cross-resistance with amodiaquine in highly resistant parasite populations. nih.govmmv.org | nih.govmmv.org |

Molecular Basis of this compound Resistance

The molecular foundation of resistance to this compound and other 4-aminoquinolines is primarily linked to mutations in two key transporter genes located on the parasite's digestive vacuole membrane: Plasmodium falciparum chloroquine resistance transporter (pfcrt) and P. falciparum multidrug resistance 1 (pfmdr1). nih.govnih.govresearchgate.netresearchgate.net

P. falciparum chloroquine resistance transporter (PfCRT): This is the principal determinant of chloroquine resistance. nih.govnih.gov Mutations in the pfcrt gene, particularly the K76T point mutation within the CVIET haplotype (codons 72-76), allow the transporter to efflux chloroquine from the digestive vacuole, its site of action. nih.govnih.govnih.gov This efflux mechanism prevents the drug from accumulating and inhibiting heme detoxification. nih.gov Resistance to amodiaquine is also strongly linked to mutations in PfCRT. nih.govnih.gov Since this compound is a structural analog, its efficacy is influenced by these same mutations, although it was designed to be less susceptible to this efflux. nih.gov

P. falciparum multidrug resistance 1 (PfMDR1): This transporter, a P-glycoprotein homolog, modulates parasite susceptibility to a range of antimalarials. nih.govnih.gov Certain mutations, such as N86Y, can increase resistance to chloroquine and amodiaquine. nih.gov Studies have demonstrated that the presence of both the pfcrt CVIET haplotype and the pfmdr1 N86Y mutation is associated with a significant increase in the 50% inhibitory concentration (IC50) for amodiaquine, a finding that is relevant for this compound. nih.gov

Notably, this compound and another analog, N-tertbutylamodiaquine, were found to be effective against parasites with the verapamil-sensitive resistance mechanism, which is directly tied to mutant PfCRT. nih.gov This suggests that while the molecular basis of resistance involves PfCRT, the specific structural modifications in this compound alter its interaction with the mutated transporter, allowing it to better evade resistance.

Table 2: Key Genes and Mutations in Resistance to 4-Aminoquinolines

| Gene | Mutation/Haplotype | Associated Drug Resistance | Mechanism | Citations |

| pfcrt | K76T | Chloroquine, Amodiaquine | Primary determinant of resistance; facilitates drug efflux from the digestive vacuole. | researchgate.netnih.govnih.govnih.gov |

| pfcrt | CVIET (codons 72-76) | Chloroquine, Amodiaquine | A common mutant haplotype in Africa and South America associated with reduced drug susceptibility. | nih.gov |

| pfcrt | SVMNT (codons 72-76) | Amodiaquine | A specific haplotype linked to amodiaquine resistance. | researchgate.net |

| pfmdr1 | N86Y | Chloroquine, Amodiaquine | Modulates resistance levels, often in conjunction with pfcrt mutations. | nih.govnih.gov |

| pfmdr1 | Gene Amplification | Lumefantrine, Mefloquine | Increased gene copy number is associated with decreased susceptibility to several drugs. | scispace.com |

Approaches to Circumvent or Reverse this compound Resistance

Strategies to overcome resistance to this compound and related compounds fall into two main categories: modifying the antimalarial agent itself and co-administering it with resistance-reversing agents.

Chemical Modification of the Antimalarial: The development of this compound is itself an example of this strategy. By manipulating the N-alkyl substituent of amodiaquine, researchers created this compound and N-tertbutylamodiaquine. nih.gov These compounds were specifically designed to be poor substrates for the metabolic pathways that deactivate amodiaquine and to be less affected by the PfCRT-mediated efflux, thereby overcoming the verapamil-sensitive component of chloroquine resistance. nih.gov Another innovative approach is the creation of "reversed chloroquines," which are hybrid molecules that combine a 4-aminoquinoline pharmacophore with a resistance-reversing component in a single chemical entity. nih.gov

Use of Resistance Reversal Agents (Chemosensitizers): A significant body of research has focused on identifying compounds that can restore the activity of drugs like chloroquine against resistant parasites. nih.govresearchgate.net These agents are thought to work by inhibiting the efflux pumps, primarily the mutated PfCRT protein. nih.gov Although not tested extensively with this compound specifically, agents that reverse chloroquine resistance could potentially enhance its activity. Several pharmacological classes of drugs have been identified as potential resistance reversers. nih.gov

Table 3: Potential Resistance Reversal Agents for 4-Aminoquinolines

| Class of Compound | Example(s) | Proposed Mechanism of Action | Citations |

| Calcium Channel Blockers | Verapamil | Binds to mutated PfCRT, inhibiting drug efflux. | researchgate.netnih.govdtic.mil |

| Tricyclic Antidepressants | Desipramine | Reverses chloroquine resistance by inhibiting the efflux pump. | nih.govdtic.mil |

| Antihistamines | Chlorpheniramine | Has shown some clinical utility in reversing chloroquine resistance. | nih.govresearchgate.net |

| Antipsychotics | Chlorpromazine | Acts as a chemosensitizer in chloroquine-resistant strains. | researchgate.net |

| HIV Protease Inhibitors | Ritonavir, Saquinavir | May act as chloroquine resistance reversers. | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of Amopyroquine and Its Analogues

Influence of Core Quinoline (B57606) Structure on Antimalarial Activity

The quinoline ring is a fundamental pharmacophore for many antimalarial drugs, and its structural integrity is essential for their activity. youtube.com For 4-aminoquinolines like amopyroquine, the quinoline nucleus is believed to play a crucial role in the complexation with Ferriprotoporphyrin IX (FPIX), or heme, which inhibits its detoxification into hemozoin within the parasite's food vacuole. nih.gov The accumulation of this drug-heme complex is ultimately toxic to the parasite. nih.gov

Several key structural features of the quinoline core have been identified as critical for antimalarial efficacy:

The 7-Chloro Group: The presence of a chlorine atom at the C-7 position of the quinoline ring is a common feature in highly active 4-aminoquinolines, including chloroquine (B1663885) and amodiaquine (B18356) (a close analogue of this compound). youtube.comallstudiesjournal.com This electron-withdrawing group is considered essential for activity, potentially by influencing the basicity of the quinoline ring nitrogen, which is important for drug accumulation and target interaction. youtube.com

Substitutions at Other Positions: Modifications at other positions on the quinoline ring generally lead to a decrease or abolition of activity. For instance, introducing a methyl group at the C-3 position has been shown to reduce antimalarial activity. youtube.com Furthermore, any substitution at the C-8 position typically eliminates the compound's effectiveness. youtube.com

Quaternization of Quinoline Nitrogen: Alkylation at the N-1 position of the quinoline ring, leading to a quaternary ammonium (B1175870) salt, results in a significant loss of antimalarial activity. nih.gov This is thought to be because quaternization prevents the necessary interaction with heme. nih.gov

The quinoline scaffold is recognized as a "privileged structure" in antimalarial drug design, meaning it can be modified to create new candidates that can circumvent resistance mechanisms. nih.gov However, the core structure itself maintains a strict set of requirements for potent activity.

Impact of Side Chain Modifications on Efficacy and Resistance

The side chain of 4-aminoquinoline (B48711) antimalarials plays a pivotal role in their efficacy, solubility, and ability to overcome resistance. nih.govnih.gov For this compound, the side chain consists of a 4'-hydroxyanilino moiety linked to a pyrrolidine (B122466) group. Modifications to this chain have been a major focus of research to develop analogues that can evade the resistance mechanisms developed by Plasmodium falciparum, particularly chloroquine-resistant (CQR) strains. researchgate.net

Key Findings from Side Chain Modification Studies:

Replacement of the 4'-Hydroxyl Group: The 4'-hydroxyl group of amodiaquine and this compound can be metabolized to a toxic quinone-imine intermediate. nih.govresearchgate.net To circumvent this, analogues have been synthesized where this hydroxyl group is replaced.

Replacing the 4'-OH with various amino substituents can yield compounds with potent, low nanomolar activity against both CQ-sensitive and CQ-resistant strains, indicating the hydroxyl group is not essential for activity. nih.gov

Substitution with hydrophobic alkyl, aryl, or heteroaryl groups also produces active compounds. nih.govresearchgate.net Alkyl analogues were found to be more efficient than aryl or heteroaryl derivatives against both sensitive and resistant strains. nih.govresearchgate.net For example, the 4'-methyl analogue of amodiaquine showed promising in vivo activity. nih.gov

Modifying the Terminal Amine: The nature of the terminal amine group on the side chain is crucial.

this compound features a pyrrolidine ring, distinguishing it from amodiaquine's diethylamino group. This modification is a key area of exploration. nih.gov

Incorporating bulky substituents on the distal amine can increase in vivo efficacy and decrease cross-resistance with chloroquine, possibly by preventing metabolic dealkylation. nih.govnih.gov For instance, the N-tert-butyl analogue of isoquine (B1199177) (an isomer of amodiaquine) was developed to improve efficacy by sterically hindering dealkylation. nih.gov

Systematic variation of the side chain's branching and basicity has yielded derivatives with high potency against both CQ-sensitive and resistant strains. nih.gov Tribasic 4-aminoquinolines with short, linear side chains have shown particular promise. nih.gov

Side Chain Length and Flexibility: The length of the alkyl chain linking the quinoline core to the terminal amine affects activity against resistant strains. nih.gov Both shortening and lengthening the linker in chloroquine-like molecules have been shown to produce compounds that retain efficacy against CQR parasites. nih.gov

The general trend from these studies suggests that resistance can be overcome by modifying the side chain to interfere with the parasite's efflux mechanism, which is often compound-specific. nih.gov

| Modification Site | Structural Change | Impact on Activity/Resistance | Reference Compound | Source |

|---|---|---|---|---|

| Quinoline Core (C-7) | Presence of Chloro group | Essential for potent antimalarial activity. | Chloroquine | youtube.com |

| Quinoline Core (N-1) | Quaternization (Alkylation) | Significant loss of activity due to prevention of heme interaction. | Chloroquine | nih.gov |

| Side Chain (4'-position) | Replacement of 4'-OH with amino groups | Maintains high activity against CQ-sensitive and CQ-resistant strains. | Amodiaquine/Amopyroquine | nih.gov |

| Side Chain (4'-position) | Replacement of 4'-OH with alkyl groups | More efficient than aryl/heteroaryl replacements; 4'-methyl showed good in vivo activity. | Amodiaquine/Amopyroquine | nih.govresearchgate.net |

| Side Chain (Terminal Amine) | Introduction of bulky groups (e.g., N-tert-butyl) | Increases efficacy and circumvents resistance by preventing metabolic dealkylation. | Isoquine | nih.gov |

| Side Chain (Overall) | Increased basicity (e.g., tribasic side chains) | Highly potent against both sensitive and resistant strains. | Chloroquine | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov This method develops mathematical models to predict the activity of new molecules, guiding lead optimization and reducing the need for extensive synthesis and screening. nih.govmdpi.com

In the context of this compound and its analogues, QSAR studies aim to identify the key physicochemical properties and structural descriptors that govern antimalarial potency. These models are built by correlating variations in properties like hydrophobicity (log P), electronic effects (pKa, dipole moment), and steric parameters with the measured biological activity (e.g., IC₅₀ values). researchgate.netwalisongo.ac.id

For 4-aminoquinoline derivatives, QSAR studies have helped to:

Identify Key Descriptors: Models have been developed that link biological activity to descriptors such as dipole moment, atomic net charge, frontier molecular orbital energies (HOMO/LUMO), and polarizability. researchgate.netwalisongo.ac.id

Develop Predictive Models: By using statistical methods like multiple linear regression (MLR), robust models can be created to predict the antimalarial activity of newly designed compounds. nih.gov

Understand Mechanisms: QSAR can provide insights into the mechanism of action. For example, the Hansch concept, which relates biological activity to electronic, steric, and hydrophobic parameters, is often applied to understand how these properties influence a drug's ability to reach and interact with its target. researchgate.net

While specific QSAR models exclusively for this compound are not widely published, the extensive work on chloroquine and amodiaquine derivatives provides a strong framework. QSAR analysis of 1,8-naphthalimide-4-aminoquinoline derivatives, for instance, successfully created a predictive model based on descriptors calculated using semi-empirical methods. researchgate.netwalisongo.ac.id These approaches are invaluable for systematically exploring the vast chemical space of possible this compound analogues.

Computational Approaches in this compound SAR Exploration

Modern drug discovery heavily relies on computational tools to accelerate the identification and optimization of lead compounds. nih.govspringernature.com For this compound and related quinolines, computational chemistry provides powerful methods to investigate SAR at a molecular level. nih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a drug molecule within the active site of its target. nih.govnih.gov For 4-aminoquinolines, docking studies are frequently used to simulate interactions with heme (FPIX), the putative target. mdpi.com These simulations help to visualize how modifications to the quinoline core or side chain affect the stability of the drug-heme complex, providing a rational basis for observed activity differences. acs.org For example, docking can reveal how a bulky side chain might create additional stabilizing interactions or, conversely, introduce steric clashes that weaken binding.

3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go beyond 2D descriptors. They analyze the steric and electrostatic fields surrounding a set of aligned molecules to create a 3D map that highlights regions where modifications are likely to increase or decrease activity. mdpi.com This provides a visual and quantitative guide for designing new analogues with improved potency.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) required for biological activity. mdpi.com A pharmacophore model for active 4-aminoquinolines can be used to rapidly screen large virtual libraries of compounds to find new scaffolds that match the required features, potentially leading to novel antimalarial agents. springernature.com

These computational approaches allow researchers to screen vast numbers of potential structures in silico, prioritize the most promising candidates for synthesis, and build a deeper understanding of the molecular interactions that drive antimalarial activity. researchgate.net This accelerates the design-test-analyze cycle and makes the search for new drugs to combat resistant malaria more efficient. nih.gov

Amopyroquine in Combination Therapeutic Regimens for Malaria

Rationale for Amopyroquine-Based Combination Therapies

The primary rationale for incorporating this compound or its analogues into combination regimens is to enhance treatment efficacy and combat drug resistance. who.intwho.int Combination therapy is founded on the principle that using drugs with independent modes of action and different biochemical targets makes it more difficult for the parasite to develop resistance simultaneously to both components. who.int

The key objectives for using combination therapies are:

Improve Efficacy : Combining a fast-acting derivative like an artemisinin (B1665778) with a longer-acting partner drug ensures rapid parasite clearance and a sustained effect to eliminate remaining parasites. youtube.com Artemisinin derivatives are potent and act quickly, reducing the parasite load by about 10,000-fold per asexual cycle, which also lessens the number of parasites exposed to the partner drug alone. nih.gov

Delay Resistance : The selective pressure exerted by a single drug is a key driver of resistance. nih.gov By using a combination, if a parasite mutant is resistant to one drug, it will likely be killed by the partner drug, thus preventing the propagation of resistant strains. nih.gov This strategy has been shown to be a viable option for delaying the development and selection of resistant parasites. who.intwho.int

Broaden Activity : Combining drugs can cover different stages of the parasite's lifecycle. For instance, artemisinin derivatives can inhibit the production of gametocytes, potentially reducing malaria transmission. nih.gov

Specifically for 4-aminoquinolines like amodiaquine (B18356) (a close analogue of this compound), combining them with other agents such as sulfadoxine-pyrimethamine (B1208122) or an artemisinin derivative can improve cure rates in areas with moderate resistance to the individual components. nih.govresearchgate.net The combination of artesunate (B1665782) and amodiaquine, for example, is a widely used ACT. nih.govyoutube.comwikipedia.org

Efficacy of this compound Combinations Against Drug-Resistant Parasites

The effectiveness of this compound and its analogues in combination therapies is most critically assessed by their performance against drug-resistant strains of P. falciparum. Resistance to 4-aminoquinolines like chloroquine (B1663885) is widespread and often linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene. nih.govnih.gov

Studies have evaluated combinations of amodiaquine (as a proxy for this compound) with various partners in regions with high levels of chloroquine resistance.

Amodiaquine + Sulfadoxine-Pyrimethamine (SP) : In areas with significant chloroquine resistance, the combination of amodiaquine and SP has demonstrated higher efficacy than either drug used as a monotherapy. researchgate.net One study in a region of high chloroquine resistance found a cure rate of 100% for the amodiaquine/sulfadoxine-pyrimethamine combination. researchgate.net Another trial in Mozambique showed that the combination of amodiaquine and SP was safe and had 100% clinical efficacy at the 14-day follow-up. ku.dk

Amodiaquine + Artesunate (AS+AQ) : This artemisinin-based combination therapy (ACT) is a standard treatment for uncomplicated malaria in many countries. youtube.comwikipedia.org A meta-analysis of multiple trials concluded that adding three days of artesunate to standard antimalarial drugs, including amodiaquine, significantly reduces treatment failure. nih.gov However, the magnitude of the effect varied depending on the partner drug, with the combination with amodiaquine showing a higher odds ratio for failure compared to artesunate-mefloquine, indicating regional variations in parasite susceptibility. nih.gov In Mozambique, the combination of amodiaquine and artesunate also showed 100% clinical efficacy at the 14-day follow-up. ku.dk

The table below summarizes findings on the efficacy of amodiaquine-based combinations from a clinical trial in Manhiça, Mozambique, an area with known chloroquine resistance.

| Treatment Group | Clinical Efficacy (14-Day Follow-up) | Parasitological Resistance (14 Days) | Source |

|---|---|---|---|

| Chloroquine (CQ) | 47.1% | 69% | ku.dk |

| Sulphadoxine-Pyrimethamine (SP) | 82.7% | 21.4% | ku.dk |

| Amodiaquine (AQ) | 91.6% | 26% | ku.dk |

| Amodiaquine + SP | 100% | N/A | ku.dk |

| Artesunate + SP | 100% | N/A | ku.dk |

| Amodiaquine + Artesunate | 100% | N/A | ku.dk |

Newer derivatives of this compound have been synthesized to be active against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, with some showing IC₅₀ values in the nanomolar range (7-200 nM). nih.gov

Pharmacological Interactions and Synergistic Effects with Partner Drugs

The success of a combination therapy relies not only on the individual activity of the drugs but also on their interaction. These interactions can be synergistic (the combined effect is greater than the sum of individual effects), additive (the combined effect equals the sum), or antagonistic (the drugs interfere with each other).

In vitro studies have been conducted to assess the pharmacodynamic interactions between amodiaquine, its active metabolite desethylamodiaquine (B193632), and other antimalarial drugs against different strains of P. falciparum. One key study investigated combinations with artemisinin, quinine (B1679958), and atovaquone (B601224). nih.gov

The findings revealed:

Amodiaquine + Artemisinin/Quinine/Atovaquone : Amodiaquine demonstrated marked synergism when combined with artemisinin, quinine, and atovaquone across a wide range of concentration ratios that are relevant for therapy. nih.gov

Desethylamodiaquine + Artemisinin/Quinine : The primary metabolite of amodiaquine, desethylamodiaquine, also showed predominantly synergistic interactions with quinine and artemisinin. nih.gov

Concentration-Dependent Synergy : The synergistic effect was generally more pronounced at higher, therapeutically relevant concentrations. nih.gov This suggests that even small amounts of amodiaquine can significantly potentiate the activity of structurally unrelated partner drugs. nih.gov

The table below presents the nature of the interaction between amodiaquine/desethylamodiaquine and various partner drugs as observed in in vitro studies.

| Drug Combination | Observed Interaction | Parasite Strains Tested | Source |

|---|---|---|---|

| Amodiaquine + Artemisinin | Marked Synergism | F-32, FCR-3, K-1 | nih.gov |

| Amodiaquine + Quinine | Marked Synergism | F-32, FCR-3, K-1 | nih.gov |

| Amodiaquine + Atovaquone | Marked Synergism | F-32, FCR-3, K-1 | nih.gov |

| Desethylamodiaquine + Artemisinin | Predominantly Synergistic | F-32, FCR-3, K-1 | nih.gov |

| Desethylamodiaquine + Quinine | Predominantly Synergistic | F-32, FCR-3, K-1 | nih.gov |

These synergistic interactions are crucial as they can lower the concentration of each drug required to kill the parasite, potentially reducing toxicity and further protecting against the development of resistance.

Preclinical Safety Assessment and Toxicological Profiling of Amopyroquine

In Vitro Toxicological Screening and Cell Line Studies

The initial phase of toxicological assessment for compounds like Amopyroquine typically involves in vitro screening using various cell lines. scielo.br These assays are crucial for early-stage hazard identification and for comparing the cytotoxicity of new chemical entities against established drugs. scielo.brnih.gov The primary goal is to determine the concentration of a compound that causes death to 50% of viable cells (CC50), a key indicator of its cytotoxic potential. scielo.br

The selection of cell lines is a critical aspect of this screening process. A panel of both tumor and non-tumor cell lines is often used to assess general cytotoxicity and any potential for selective activity. scielo.bruchile.cl For antimalarial compounds and their derivatives, such as the 4-aminoquinolines, a range of cell lines has been utilized in research. For instance, studies on related compounds have employed human breast tumor cell lines like MCF7 and MDA-MB468, as well as other lines including the human ovarian adenocarcinoma cell line TOV-21G, the human liver cancer cell line HepG2, and the non-tumor lung fibroblast cell line WI-26VA4. scielo.brnih.gov

Standard colorimetric assays like the Neutral Red (NR) uptake and methylthiazoletetrazolium (MTT) assays are commonly employed to measure cell viability. scielo.br The NR assay is based on the ability of viable cells to incorporate the dye into their lysosomes, providing a quantitative measure of healthy cells. scielo.br The data generated from these studies allows for the ranking of compounds based on their in vitro toxicity and selectivity, guiding the selection of candidates for further development.

Table 1: Representative Cell Lines Used in Cytotoxicity Screening for 4-Aminoquinoline (B48711) Derivatives

| Cell Line | Type | Origin | Common Application in Toxicity Screening |

|---|---|---|---|

| MCF7 | Tumor | Human Breast Adenocarcinoma | Evaluating cytotoxic effects on hormone-responsive cancers. nih.gov |

| MDA-MB468 | Tumor | Human Breast Adenocarcinoma | Assessing cytotoxicity on hormone-unresponsive cancers. nih.gov |

| HepG2 | Tumor | Human Liver Carcinoma | Screening for potential hepatotoxicity. scielo.br |

| TOV-21G | Tumor | Human Ovarian Adenocarcinoma | General cytotoxicity screening; shown to be highly sensitive in some studies. scielo.br |

| WI-26VA4 | Non-Tumor | Human Lung Fibroblast | Assessing general cytotoxicity in non-cancerous cells. scielo.br |

| 4T1 | Tumor | Murine Breast Cancer | Used in studies to evaluate compounds on aggressive, metastatic cancer models. researchgate.net |

In Vivo Safety Evaluation in Relevant Animal Models

Following in vitro screening, promising candidates undergo in vivo safety evaluations in appropriate animal models to understand their toxicological effects within a whole biological system. vivotecnia.com These studies are fundamental for characterizing the intrinsic toxicity of a compound and for providing data to establish safe exposure levels for subsequent studies. criver.com

General Toxicology Studies

General toxicology studies are a cornerstone of preclinical safety assessment and are required by regulatory agencies before a drug can be tested in humans. criver.comnih.gov The primary objective is to identify potential target organs for toxicity, assess the relationship between dose and adverse effects, and determine the No-Observed-Adverse-Effect Level (NOAEL). vivotecnia.com These studies are conducted in at least two species, typically one rodent and one non-rodent, to provide a more comprehensive safety profile. nih.gov

Table 2: Key Components of General Toxicology Studies

| Study Type | Typical Duration | Primary Objective | Key Parameters Measured |

|---|---|---|---|

| Acute Toxicity | Single Dose | Determine intrinsic toxicity and guide dose selection for longer studies. criver.com | Clinical signs, mortality, maximum tolerated dose (MTD). |

| Subacute Toxicity | 7, 14, or 28 Days | Identify effects of repeated exposure over a short period; determine MTD for longer studies. vivotecnia.com | Clinical observations, body weight, organ function, hematology, biochemistry, histopathology. vivotecnia.com |

| Subchronic Toxicity | 90 Days (13 Weeks) | Evaluate cumulative toxic effects and establish a No-Observed-Adverse-Effect Level (NOAEL). vivotecnia.com | Comprehensive evaluation of all parameters, including detailed organ histopathology. vivotecnia.com |

| Chronic Toxicity | 6+ Months | Assess long-term cumulative toxicity and carcinogenicity potential. criver.com | Long-term monitoring of all parameters, with a focus on irreversible effects and tumor formation. criver.com |

Investigative Toxicology and Mechanism-Based Toxicity

When general toxicology studies reveal adverse effects, investigative toxicology studies are initiated to understand the underlying mechanisms. researchgate.netnih.gov This specialized field moves beyond simply observing toxicity to asking why it occurs. By elucidating the biological pathways being disrupted, researchers can better assess the relevance of the findings to human health. researchgate.net

For example, if a compound class consistently produces a specific adverse effect, investigative studies can determine if it is a "class-wide" pharmacological effect or a result of the specific structure of a single compound. nih.gov This was demonstrated in the case of ALK5 inhibitors, where investigative studies confirmed that heart valve lesions were a class-wide effect linked to the drug's intended pharmacological action. nih.gov

Modern approaches in this field include network toxicology and molecular docking. nih.govdntb.gov.ua These computational techniques can analyze the interactions between a compound and a wide network of proteins within the body. dntb.gov.ua By identifying the key biological targets and pathways a compound interacts with, these methods can help elucidate the molecular mechanisms of toxicity, as seen in the investigation of liver injury caused by amatoxin. nih.gov This mechanistic understanding is critical for mitigating risks and designing safer drugs. researchgate.net

Predictive Models for Human Safety and Translation

A major challenge in drug development is translating preclinical safety data from cell cultures and animal models to humans. genoskin.com Predictive models, particularly computational and machine learning-based approaches, are emerging as transformative tools to bridge this gap. pharmacovigilanceanalytics.comscitechnol.com These in silico models integrate vast datasets, including a compound's chemical structure and its in vitro bioactivity, to forecast its potential for causing toxicity in humans. nih.gov

Machine learning algorithms such as Support Vector Machines (SVM) and Random Forests can build complex models that identify relationships between chemical features and toxic outcomes. nih.govnih.gov For antimalarials, machine learning models have been developed with high accuracy (~85%) to predict activity against Plasmodium falciparum, demonstrating the potential of these approaches in drug discovery. nih.gov

The ultimate goal is to create human physiology-based computer models that can more accurately predict safety and efficacy before clinical trials begin. arpa-h.gov This involves integrating data from genomics, high-content imaging, and toxicokinetic/toxicodynamic (TK/TD) modeling. genoskin.com By simulating how a drug is absorbed, distributed, metabolized, and excreted (ADME) and how it affects the body, these models can provide a more holistic and human-relevant safety assessment. scitechnol.com Initiatives like the Advanced Research Projects Agency for Health (ARPA-H) CATALYST program are actively funding the development of these tools to modernize safety testing, reduce reliance on animal studies, and improve the success rate of new medicines. arpa-h.gov

Advanced Research Methodologies and Future Directions in Amopyroquine Studies

Application of Advanced Analytical Techniques in Amopyroquine Research

The development and quality control of pharmaceutical compounds like this compound rely heavily on advanced analytical techniques to ensure identity, purity, and stability. researchgate.net These methods are crucial at every stage, from initial discovery to formulation and impurity profiling. itecgoi.in For 4-aminoquinoline (B48711) compounds such as this compound and its close analogue amodiaquine (B18356), a suite of sophisticated chromatographic and spectroscopic methods are employed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying specific compounds. openaccessjournals.com In the context of amodiaquine-related compounds, HPLC methods are used to analyze impurities in both raw materials and final formulations. nih.gov To enhance sustainability and operator safety, modern approaches focus on developing "green" HPLC methods, which utilize environmentally friendly solvents like ethanol (B145695) in place of traditional solvents such as acetonitrile. nih.gov The Quality-by-Design (QbD) approach is often integrated into method development, using risk assessment and statistical modeling to build robust and reliable analytical procedures. nih.gov

For structural elucidation and the identification of unknown impurities, hyphenated techniques are indispensable. itecgoi.in Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful. For instance, an unknown impurity in amodiaquine hydrochloride bulk drug was successfully identified using LC-MS, which revealed a key ion peak. researchgate.net Further analysis with high-resolution accurate mass spectrometry provided a confident molecular formula. researchgate.net To unambiguously confirm the postulated structure of such impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H NMR and ¹³C NMR) is utilized. researchgate.net

These advanced analytical tools are critical for meeting the high-quality and safety standards demanded by regulatory bodies, ensuring that any potential new drug candidate is well-characterized. itecgoi.in

Table 1: Advanced Analytical Techniques in this compound and Amodiaquine Research

| Analytical Technique | Application | Reference |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) / Reversed-Phase HPLC (RP-HPLC) | Separation, identification, and quantification of the main compound and its impurities. openaccessjournals.comnih.gov | openaccessjournals.comnih.gov |

| Green Chromatography (using ethanol) | Ecofriendly quantitative analysis of impurities, reducing environmental impact and operator risk. nih.gov | nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Detection and preliminary identification of unknown process-related impurities and degradation products. researchgate.net | researchgate.net |

| High-Resolution Accurate Mass Spectrometry | Provides highly accurate mass data for the confident determination of elemental composition and molecular formula of impurities. researchgate.net | researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation of the compound and its related impurities after isolation. researchgate.net | researchgate.net |

Innovations in Preclinical Development and Lead Optimization for this compound Derivatives

Lead optimization is a critical phase in drug discovery where a promising compound (a "lead") is systematically modified to improve its properties, such as potency, selectivity, and pharmacokinetic profile, while reducing toxicity. danaher.com For 4-aminoquinoline antimalarials like this compound, a key focus of lead optimization has been to overcome the limitations of its predecessor, amodiaquine. nih.gov Amodiaquine's use has been restricted by side effects like liver damage, which are mediated by a reactive electrophilic metabolite, amodiaquine quinone-imine, formed via oxidation of the 4'-hydroxy group by cytochrome P450 enzymes. nih.govresearchgate.net

A major innovation in the development of this compound and amodiaquine derivatives has been the strategic replacement of this 4'-hydroxy group with various non-metabolizable substituents. nih.govresearchgate.net This modification is designed to block the metabolic pathway that produces the toxic quinone-imine, thereby creating safer analogues. researchgate.net

Key Optimization Strategies:

Synthetic Chemistry: The synthesis of these new derivatives often employs Suzuki-Miyaura cross-coupling reactions as a key step to attach various alkyl, aryl, or heteroaryl groups at the 4'-position. nih.govresearchgate.net This allows for the creation of a diverse library of analogues for testing.

Structure-Activity Relationship (SAR) Studies: After synthesis, the new compounds are tested for their activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govresearchgate.net These studies have revealed important SAR insights. For example, research has shown that alkyl analogues are generally more potent than derivatives with aryl or heteroaryl substituents. nih.govresearchgate.net A 4'-methyl derivative, in particular, demonstrated interesting in vivo antimalarial activity. nih.gov

Pharmacological Profiling: The lead optimization process involves extensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the new compounds to ensure they have a favorable preclinical profile. danaher.com

This strategy of structural modification has led to the development of derivatives with potent antimalarial activity and a reduced potential for metabolism-related toxicity. nih.gov

Table 2: In Vitro Antimalarial Activity of Selected 4'-Substituted Amodiaquine (AQ) and this compound (ApQ) Analogues

| Compound | Substituent (at 4'-position) | IC₅₀ (nM) vs. CQ-Sensitive Strain | IC₅₀ (nM) vs. CQ-Resistant K1 Strain | Reference |

|---|---|---|---|---|

| deOH-AQ | -H (Hydrogen) | 12 | 20 | researchgate.net |

| 10a (AQ analogue) | -CH₃ (Methyl) | 7 | 11 | researchgate.net |

| 10b (ApQ analogue) | -CH₃ (Methyl) | 15 | 19 | researchgate.net |

| 21a (AQ analogue) | -Phenyl | 24 | 48 | researchgate.net |

| 21b (ApQ analogue) | -Phenyl | 27 | 74 | researchgate.net |

| 24a (AQ analogue) | -p-Fluoro-phenyl | 21 | 31 | researchgate.net |

| 25a (AQ analogue) | -Thienyl | 36 | 85 | researchgate.net |

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Translational Research Paradigms for Antimalarial Drug Development

Translational research acts as a bridge, transforming fundamental scientific discoveries from the laboratory into new therapies and health interventions. In the field of antimalarial drug development, this paradigm is essential for addressing the urgent need for new medicines with novel mechanisms of action to combat drug resistance. nih.gov

Modern translational research for antimalarials involves a multi-faceted approach:

Advanced Screening and Target Identification: The transition to cell-based phenotypic screening allows for the testing of large compound libraries against the malaria parasite itself, without prior knowledge of the drug's target. nih.gov Once a compound shows activity, a common strategy for identifying its target is to develop a resistant parasite line in the lab and then use whole-genome scanning to find the mutation responsible for the resistance. nih.gov This approach has successfully identified critical targets like the phenylalanine tRNA synthetase. nih.gov

Structure-Guided Drug Design: Once a target is validated, structure-guided design can be used to develop more potent and specific inhibitors. nih.gov This involves determining the three-dimensional structure of the target protein, often in complex with an inhibitor, to guide the rational design of improved drug candidates.

Understanding Resistance Mechanisms: A crucial area of research is understanding how parasites develop resistance. Recent studies have revealed that changes in transfer RNA (tRNA) modifications can alter the parasite's protein expression in response to drug-induced stress, allowing it to survive lethal doses of drugs like artemisinin (B1665778). mit.edu Understanding these "epitranscriptomic" mechanisms opens new avenues for circumventing resistance. mit.edu

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Mathematical modeling is used to understand and predict how a drug is absorbed, distributed, metabolized, and excreted by the body (PK) and its effect on the parasite (PD). yale.edu These models can help in predicting human dosages and understanding the impact of drug usage on the spread of resistance. yale.edu

Open Science and Collaboration: The complexity of malaria has spurred the growth of open science initiatives and global consortia. youtube.com Organizations like the Medicines for Malaria Venture (MMV) facilitate collaboration by sharing compound libraries and data, creating a more efficient and less siloed research environment. youtube.com The Malaria Drug Accelerator (MDAC) consortium, for example, compiles data on resistance mechanisms to build a deeper understanding of how parasites evade drugs. youtube.com

These integrated strategies are vital for populating the drug development pipeline with candidates like novel this compound derivatives that have the potential to become next-generation antimalarials.

Global Health Perspectives and Strategic Research Priorities for this compound

The research and development of new antimalarial agents like this compound derivatives are driven by a critical global health imperative: the growing threat of drug resistance. nih.gov Resistance to frontline artemisinin-based combination therapies (ACTs) is a major challenge to malaria control and elimination efforts worldwide. youtube.com This reality underscores the strategic necessity of a robust and continuous drug discovery pipeline to develop next-generation therapeutics.

Key strategic research priorities from a global health perspective include: